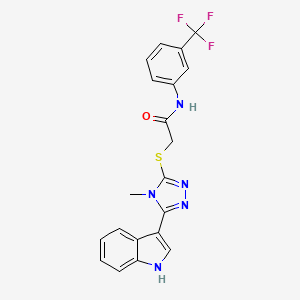

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, the synthesis of similar compounds often involves the introduction of trifluoromethyl groups within other molecules2. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block2.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. However, compounds with similar structures have been used in various chemical reactions. For example, pinacol boronic esters have been used in catalytic protodeboronation3.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethylpyridine (TFMP) derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds2.Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally similar to the specified molecule, have shown promising anticancer properties. These compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019). Another study focused on 2-(4-aminophenyl)benzothiazole derivatives, demonstrating considerable antitumor activity against various cancer cell lines, highlighting the potential pharmacophoric group's significance in anticancer research (Yurttaş et al., 2015).

Antimicrobial Activity

Novel triazole compounds containing the thioamide group were synthesized and showed notable antifungal and plant growth-regulating activities, suggesting their use in agricultural applications (Li Fa-qian et al., 2005). Similarly, a study on new thiazolidin-4-one derivatives as potential antimicrobial agents revealed effective in vitro antibacterial and antifungal activities, underlining the importance of structural modifications in enhancing antimicrobial efficacy (Baviskar et al., 2013).

Enzyme Inhibition

Research into IDO1 inhibitors for cancer immunotherapy identified potent compounds through structural modifications of the specified molecule, revealing a unique sulfur-aromatic interaction network that significantly enhances enzyme inhibitory activity. This discovery opens new avenues for the design of IDO1 inhibitors with improved potency and specificity (Peng et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of indole and trifluoromethyl groups, this compound could have potential applications in pharmaceuticals or agrochemicals2.

Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, more specific information or studies related to this exact compound would be needed.

properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N5OS/c1-28-18(15-10-24-16-8-3-2-7-14(15)16)26-27-19(28)30-11-17(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXBJVFJHMTMPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)